N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
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Description
N1-(2-(2-fluorophenyl)-2-methoxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H26FN3O4 and its molecular weight is 427.476. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as Apixaban , is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which subsequently leads to the formation of a blood clot .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This binding results in a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing the generation of thrombin . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in blood clot formation.
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and, consequently, a decrease in blood clot formation . This makes it effective in the prevention and treatment of various thromboembolic diseases .
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4/c1-23(31-2,18-10-3-4-11-19(18)24)15-25-21(29)22(30)26-16-8-7-9-17(14-16)27-13-6-5-12-20(27)28/h3-4,7-11,14H,5-6,12-13,15H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPDZXSYIURVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)(C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.